molecular formula C10H17NO B13212605 Spiro[2.6]nonane-4-carboxamide

Spiro[2.6]nonane-4-carboxamide

Cat. No.: B13212605
M. Wt: 167.25 g/mol
InChI Key: ADVNTTKTAJGUMZ-UHFFFAOYSA-N
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Description

Structural Classification of Spiro Compounds

Spiro compounds are defined by two or more cyclic systems connected through a single atom, typically a quaternary carbon (spiro atom). This compound belongs to the monospiro bicyclic subclass, featuring a six-membered ring (cyclohexane) and a two-membered ring (cyclopropane) fused at the spiro carbon. The IUPAC nomenclature follows the format spiro[a.b]parent hydrocarbon, where a and b denote the number of skeletal atoms in each ring excluding the spiro atom. For this compound, the descriptor [2.6] indicates a cyclopropane (2 carbons) and cyclohexane (6 carbons) arrangement (Table 1).

Table 1: Structural comparison of related spiro compounds

Compound Ring Sizes Functional Group Molecular Formula
Spiro[2.6]nonane [2.6] None C₉H₁₆
Spiro[2.6]nonane-4-carboxylic acid [2.6] Carboxylic acid C₁₀H₁₆O₂
This compound [2.6] Carboxamide C₁₀H₁₅NO

The spiro carbon induces a perpendicular orientation between the rings, reducing π-orbital overlap and enhancing solubility compared to planar aromatic systems. This geometry also introduces axial chirality, enabling enantioselective synthesis strategies.

Significance of Carboxamide Functional Group in Bicyclic Systems

The carboxamide group (-CONH₂) in this compound serves three critical roles:

  • Hydrogen-Bond Donor/Acceptor Capacity : The NH₂ and carbonyl groups participate in intermolecular hydrogen bonds, influencing crystallization behavior and biological target binding.
  • Electronic Modulation : The electron-withdrawing carbonyl alters the electron density at the spiro carbon, affecting ring-strain distribution and reactivity (e.g., susceptibility to nucleophilic attack at the amide carbonyl).
  • Synthetic Versatility : Carboxamides resist hydrolysis under basic conditions more effectively than esters or carboxylic acids, enhancing stability in diverse reaction environments.

Compared to its carboxylic acid analog (Spiro[2.6]nonane-4-carboxylic acid, CID 82413226), the carboxamide derivative exhibits:

  • Higher thermal stability (ΔTₘ ≈ +40°C) due to intermolecular H-bonding networks
  • Reduced acidity (pKa ~15 vs. ~4.5 for the carboxylic acid)
  • Broader compatibility with organometallic reagents

Historical Context of Spiro[2.6]nonane Derivatives in Organic Chemistry

The study of spiro[2.6]nonane systems originated in the early 20th century following Adolf von Baeyer’s pioneering work on spirocyclic hydrocarbons. Key milestones include:

  • 1900 : von Baeyer’s isolation of the first spiro compound, demonstrating unique stereochemical properties.
  • 1960s : Development of systematic IUPAC nomenclature for spiro systems, enabling precise structural communication.
  • 1990s : Application of spiro[2.6]nonane frameworks as rigid scaffolds for peptide mimetics, exploiting their conformational restriction.
  • 2020s : Catalytic asymmetric synthesis methods enabling enantiopure this compound production via Pd-catalyzed cyclopropanation.

The incorporation of carboxamide functionality into this spiro system represents a 21st-century innovation, driven by demands for bioactive compounds with improved metabolic stability and three-dimensional diversity. Recent advances in computational modeling (e.g., DFT studies on ring strain) have further clarified the relationship between structure and reactivity in these systems.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[2.6]nonane-9-carboxamide

InChI

InChI=1S/C10H17NO/c11-9(12)8-4-2-1-3-5-10(8)6-7-10/h8H,1-7H2,(H2,11,12)

InChI Key

ADVNTTKTAJGUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2(CC1)CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis from Spiro[2.6]nonane-4-carboxylic Acid via Amidation

The most direct and commonly used approach to prepare this compound is through the amidation of the corresponding carboxylic acid (Spiro[2.6]nonane-4-carboxylic acid). This involves:

  • Activation of the carboxylic acid group using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) combined with hydroxybenzotriazole (HOBt) to form an active ester intermediate.
  • Subsequent reaction with an appropriate amine to form the carboxamide bond.

This method has been reported in the synthesis of various spirocyclic compounds, including analogues of Spiro[2.6]nonane derivatives, where amidation was achieved efficiently with good yields.

Typical Reaction Scheme:

Step Reagents & Conditions Outcome
1 Spiro[2.6]nonane-4-carboxylic acid + EDCI + HOBt Formation of active ester
2 Addition of amine (e.g., ammonia or substituted amine) Formation of this compound

This approach is favored for its mild conditions and high selectivity, preserving the spirocyclic framework intact.

Multi-Step Synthetic Routes Involving Spiro-Lactam or Spiro-Carbamate Intermediates

In more complex synthetic strategies, the preparation of this compound involves:

  • Formation of spirolactam or spirocarbamate intermediates through Michael addition or Henry reaction sequences.
  • Reduction of nitro groups to amines followed by intramolecular cyclization to form the spirocyclic lactam.
  • Hydrolysis or cleavage of ester groups to yield the corresponding carboxylic acid or amide derivatives.

For example, a three-step sequence reported includes:

  • Michael addition of nitro-substituted esters to methyl acrylate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.
  • Reduction of nitro groups with sodium borohydride/nickel chloride followed by intramolecular cyclization.
  • Ester cleavage to yield the spiro-lactam acid or amide.

This methodology allows for stereochemical control and the generation of chiral spirocyclic amides, which is valuable in medicinal chemistry applications.

Use of Carbamate Intermediates and Triphosgene Activation

Another approach involves the formation of reactive carbamate intermediates from the spirocarboxylic acid or its derivatives using triphosgene and a base such as diisopropylethylamine. The carbamate intermediate can then be reacted with amines to afford the spirocarboxamide.

This method is advantageous for introducing diverse amine substituents under controlled conditions and has been applied in the synthesis of spirocyclic amides with different ring sizes and functional groups.

Reduction and Protection Strategies in Multi-Step Syntheses

In multi-step syntheses involving spirocyclic amides:

  • Protection of amine groups (e.g., tert-butoxycarbonyl protection) is often employed to prevent side reactions during reduction or amidation steps.
  • Selective reduction of esters or amides using borane complexes or catalytic hydrogenation facilitates the formation of the desired amide without affecting other functional groups.
  • Purification typically involves extraction, chromatography, and recrystallization to isolate the pure spirocarboxamide.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Range Notes
Amidation via EDCI/HOBt EDCI, HOBt, amine, mild conditions High selectivity, mild conditions 70-90% Widely used for direct amide formation
Michael Addition + Reduction DBU, NaBH4/NiCl2, K2CO3, ester cleavage Stereochemical control Moderate to high Multi-step, allows chiral amides
Carbamate Intermediate + Triphosgene Triphosgene, DIPEA, amine Versatile amine introduction Moderate to high Reactive intermediate formation
1,3-Dipolar Cycloaddition Metal catalysts, imines, alkenes High regioselectivity 40-99% More complex, adaptable to spirocycles
Protection/Reduction Strategies Boc protection, borane reduction, Pd/C hydrogenation Functional group tolerance Variable Used in complex multi-step syntheses

Research Discoveries and Optimization Insights

  • The use of carbodiimide coupling agents like EDCI combined with HOBt has been optimized to reduce side reactions and increase yields in amidation steps.
  • Stereochemical purity can be enhanced by preparative chiral supercritical fluid chromatography after amidation, enabling access to enantiomerically pure spirocarboxamides.
  • Selective reduction techniques using borane dimethyl sulfide complexes allow regioselective transformations in spirocyclic systems, preserving sensitive functional groups.
  • The formation of spiro-lactams and spirocarbamates as intermediates has been shown to facilitate the synthesis of diverse spirocyclic amides with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.6]nonane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.6]nonane-4-carboxylic acid, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Chemistry

In chemistry, spiro[2.6]nonane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound derivatives have shown potential as inhibitors of specific enzymes and receptors. These compounds are being investigated for their therapeutic potential in treating various diseases, including viral infections and cancer .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .

Mechanism of Action

The mechanism of action of spiro[2.6]nonane-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects . The pathways involved in these mechanisms often include key signaling cascades that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Spiro Compounds

Structural Features

Table 1: Structural Comparison of Spiro Compounds
Compound Name Ring Sizes Heteroatoms Functional Groups Molecular Formula Molecular Weight
Spiro[2.6]nonane-4-carboxamide [2.6] None Carboxamide C₁₀H₁₅NO 165.23*
1-Oxaspiro[4.4]nonane-4-carboxamide [4.4] Oxygen Carboxamide, N,N-dimethyl C₁₁H₁₇NO₃ 211.26
(R)-1-Thia-4-aza-spiro[4.4]nonane-3-carboxylic acid [4.4] S, N Carboxylic acid C₈H₁₃NO₂S 187.26
Spiro[3.5]nonane derivatives [3.5] N, O Varied (e.g., ketones) Depends on substituents

*Calculated based on standard atomic weights.

Key Observations :

  • Ring Size : Smaller rings (e.g., [2.6]) introduce higher strain, enhancing reactivity for ring-opening or functionalization . Larger rings (e.g., [4.4]) offer stability and diverse substitution patterns.
  • Heteroatoms : Oxygen (in 1-oxaspiro) improves solubility, while sulfur (in 1-thia-4-aza) alters electronic properties and binding affinity .
  • Functional Groups : Carboxamide groups enable hydrogen bonding, critical for bioactivity, whereas carboxylic acids (e.g., in 1-thia-4-aza) enhance acidity and metal coordination .

Insights :

  • Substrate Sensitivity : Bulky substituents (e.g., cyclopropyl) reduce yields in spiro[2.6] systems due to steric hindrance and competing pathways .
  • Silane Effects : Tertiary silanes (e.g., TES) inhibit product formation in spiro[2.6] synthesis, unlike secondary silanes .

Stability and Analytical Behavior

Table 3: Fragmentation Patterns in Mass Spectrometry
Compound Fragmentation Pathway Observed m/z Peaks Reference
Spiro[2.6]nonane derivatives Loss of trifluoroacetyl groups M⁺ – CF₃CO (e.g., 505, 489)
Spiro 1,3-benzoxazine dimers Loss of ArN₂CO/ArN₂CO₂ M⁺ – ArN₂CO, M⁺ – ArN₂CO₂
Coupling product 13a 357 (M⁺), 172 (base peak)

Findings :

  • Spiro[2.6] compounds exhibit cleavage at the spiro junction, similar to benzoxazine dimers, suggesting analogous steric environments .
  • The base peak in compound 13a (m/z 91) corresponds to a stable tropylium ion, common in aromatic systems .

Biological Activity

Spiro[2.6]nonane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a spirocyclic structure that contributes to its biological properties. The compound typically consists of a bicyclic framework with a carboxamide functional group, which is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and receptors. The mechanism of action includes:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, disrupting their normal function. For example, it has been shown to inhibit certain proteases and kinases involved in cancer cell proliferation .
  • Receptor Modulation : this compound derivatives have demonstrated the ability to modulate GABA receptors, which are critical in neurotransmission and have implications for anxiety and depression treatments .

Biological Activity Data

Recent studies have documented the biological activities of this compound and its derivatives against various cell lines and conditions. Below is a summary table detailing the findings from selected studies:

Study Reference Cell Line Activity IC50 (µM) Notes
MCF-7 (breast cancer)Inhibition of cell growth0.189 ± 0.01Induces apoptosis through P53 modulation
HepG2 (liver cancer)CDK-2 inhibition96.6Significant downregulation of anti-apoptotic genes
VariousGABAAR modulationN/AShows promise for neurological applications

Case Studies

  • Breast Cancer Research : In a study evaluating this compound derivatives, significant inhibition was observed in MCF-7 breast cancer cells, with an IC50 value of 0.189 µM. The study indicated that these compounds could induce apoptosis by modulating pro-apoptotic gene expression, highlighting their potential as anticancer agents .
  • Neuropharmacology : Another investigation focused on the modulation of GABA receptors by this compound derivatives revealed promising results in reducing anxiety-like behaviors in animal models. These findings suggest that the compound could be developed into therapeutic agents for treating anxiety disorders .
  • Enzyme Inhibition Studies : Research has shown that this compound acts as an effective inhibitor of specific kinases involved in cancer progression, demonstrating its potential utility in targeted cancer therapies.

Synthetic Approaches

The synthesis of this compound involves several key steps:

  • Formation of the Spirocyclic Core : Typically achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Carboxamide Group : This is often accomplished via amide coupling reactions under controlled conditions to ensure high yield and purity.

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